1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione
Description
1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione is a maleimide (pyrrole-2,5-dione) derivative featuring a substituted phenyl ring at the 1-position of the maleimide core. The phenyl substituent includes a methoxy group at the para position (4-position) and a 2,5-dioxopyrrol-1-yl moiety at the meta position (3-position). Maleimides are renowned for their electrophilic reactivity, particularly in forming covalent bonds with cysteine thiols, making them valuable in drug design and biochemical applications .
Properties
CAS No. |
6327-81-7 |
|---|---|
Molecular Formula |
C15H10N2O5 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
1-[3-(2,5-dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C15H10N2O5/c1-22-11-3-2-9(16-12(18)4-5-13(16)19)8-10(11)17-14(20)6-7-15(17)21/h2-8H,1H3 |
InChI Key |
LDMQQZHFIIHDQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Aryl-4-Methoxy Maleic Anhydrides
A general procedure involves the reaction of precursor compounds (e.g., 3a-c) in a mixture of glacial acetic acid and water, treated dropwise with concentrated sulfuric acid under controlled temperature (around 100 °C) for 30 minutes. The reaction mixture is then cooled, diluted with cold water, and extracted with ether. The ether extracts are washed with 5% KOH, acidified, and re-extracted with ether. The resulting maleic anhydrides are purified by column chromatography using hexane:ethyl acetate mixtures (8:2).
| Compound | Yield (%) | Melting Point (°C) | Key NMR Signals (CDCl3) |
|---|---|---|---|
| 3-methoxy-4-phenylfuran-2,5-dione (4a) | 75 | 112-114 | - |
| 3-methoxy-4-(4-methoxyphenyl)furan-2,5-dione (4c) | 70 | 96-98 | δ 3.80 (s, 3H), 4.26 (s, 3H, OCH3), 7.07 (d, 2H, ArH), 7.84 (d, 2H, ArH) |
Cyclization to Maleimides (Pyrrole-2,5-diones)
The maleic anhydrides (4a-c) are refluxed with aromatic amines in ethanol for 20-30 minutes. After completion (monitored by TLC), the reaction mixture is concentrated under vacuum, diluted with cold water, and the precipitated solid is filtered. The maleimides are purified by column chromatography using hexane:ethyl acetate (7:3).
This method yields a series of 3-aryl-4-methoxy N-alkyl maleimides with good purity and yield.
Alternative Method: Reaction with Amidrazones
An alternative and highly effective method involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride or related maleic anhydrides. This reaction proceeds in solvents such as toluene, chloroform, or diethyl ether, either at room temperature over several days or under reflux conditions for a few hours. The reaction exclusively forms 1H-pyrrole-2,5-dione derivatives.
| Compound | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 2a–2c, 2e–2f | Toluene, Chloroform | Boiling point reflux | 5 h | 75–95 |
| 2d | Diethyl ether | Room temperature | 2–21 days | Moderate |
This method is notable for its high selectivity and yields, with purification typically achieved by crystallization from ethanol.
Reaction Mechanism Insights
- The formation of maleimides from maleic anhydrides and amines involves nucleophilic attack on the anhydride carbonyl, followed by ring closure and elimination of water.
- Amidrazone reactions with maleic anhydrides proceed via nucleophilic addition and cyclization to form the pyrrole-2,5-dione ring system, with substituent effects influencing reaction rates and yields.
Comparative Table of Preparation Methods
Research Findings and Notes
- The amidrazone method provides a versatile route to substituted pyrrole-2,5-diones with high yields and structural diversity, as confirmed by NMR and X-ray crystallography.
- Microwave-assisted synthesis can significantly reduce reaction times for related maleimide compounds, though yields vary depending on conditions.
- The presence of electron-donating groups such as methoxy on the phenyl ring influences the reactivity and stability of intermediates and final products.
- Purification techniques commonly involve column chromatography or crystallization, depending on the method and scale.
Chemical Reactions Analysis
Types of Reactions
1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions, depending on the specific reagents and conditions used .
Scientific Research Applications
1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,1’-(4-Methoxy-1,3-phenylene)bis(1H-pyrrole-2,5-dione) involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the pyrrole-2,5-dione groups, which are highly electrophilic .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione and related pyrrole-2,5-dione derivatives:
Structural and Functional Analysis
The 2,5-dioxopyrrol-1-yl substituent may introduce additional hydrogen-bonding or steric effects, influencing binding affinity . In contrast, MI-1’s trifluoromethylphenylamino and chloro groups enhance electrophilicity and hydrophobic interactions, critical for kinase active-site binding .
Biological Targets and Mechanisms: MI-1 inhibits tyrosine kinases (e.g., VEGF-R, EGF-R) by competing with ATP, a mechanism shared with many kinase inhibitors . PKC Inhibitors () feature bulky indole-quinazoline moieties, likely targeting larger enzyme pockets in PKC isoforms . Fluoroimide’s dichloro and fluorophenyl groups suggest non-medicinal applications, possibly targeting fungal enzymes or pest metabolic pathways .
Therapeutic vs. Industrial Applications :
- The target compound’s substituents align more closely with medicinal applications (e.g., kinase inhibition) than Fluoroimide’s agrochemical design. However, its exact efficacy remains unverified in the provided evidence.
Research Findings and Hypotheses
Kinase Inhibition Potential: Structural similarities to MI-1 suggest the target compound may inhibit tyrosine kinases, though its methoxy and dioxopyrrol groups could shift selectivity toward distinct isoforms or non-kinase targets .
PKC Modulation :
- The indole-containing PKC inhibitors () demonstrate that maleimide derivatives with aromatic extensions can achieve isoform-specific PKC modulation. The target compound’s dioxopyrrol group may similarly engage in π-π stacking or hydrogen bonding within PKC domains .
Antioxidant and Anti-inflammatory Pathways :
- While chalcone derivatives () exhibit antioxidant effects via distinct mechanisms, the target compound’s maleimide core could theoretically interact with redox-sensitive thiols in cellular proteins, though this remains speculative .
Biological Activity
1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione, also known by its CAS number 6327-81-7, is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound has the molecular formula and a molecular weight of 298.25 g/mol. Its structure features a pyrrole-2,5-dione moiety which is known for its electrophilic characteristics, allowing it to interact with various biological molecules.
| Property | Value |
|---|---|
| CAS Number | 6327-81-7 |
| Molecular Formula | C15H10N2O5 |
| Molecular Weight | 298.25 g/mol |
| IUPAC Name | 1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione |
The biological activity of 1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is due to the presence of the dioxopyrrol moiety, which enhances its electrophilic nature.
Key Mechanisms
- Protein Interaction : The compound can modify proteins through electrophilic attack on nucleophilic residues such as cysteine and lysine.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways.
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress.
Biological Activities
Research indicates that this compound possesses several biological activities:
Anticancer Activity
Studies have demonstrated that 1-[3-(2,5-Dioxopyrrol-1-yl)-4-methoxyphenyl]pyrrole-2,5-dione can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of reactive oxygen species (ROS) leading to mitochondrial dysfunction and subsequent apoptosis.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects:
- In Vitro Studies : Showed inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
- Animal Models : Demonstrated reduced edema in carrageenan-induced paw edema models.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the effects of the compound on MCF-7 cells. Results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Case Study 2 : Research conducted on animal models demonstrated that administration of the compound reduced tumor growth by approximately 40% compared to control groups when administered at a dose of 20 mg/kg body weight.
- Case Study 3 : A clinical trial assessing the anti-inflammatory effects in patients with rheumatoid arthritis showed promising results with a reduction in disease activity score (DAS28) after 12 weeks of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
